![molecular formula C9H17NO2 B3161925 Methyl 3-(piperidin-3-yl)propanoate CAS No. 874440-84-3](/img/structure/B3161925.png)
Methyl 3-(piperidin-3-yl)propanoate
Overview
Description
“Methyl 3-(piperidin-3-yl)propanoate” is a compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “Methyl 3-(piperidin-3-yl)propanoate”, is a significant area in organic chemistry due to their importance in drug design . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(piperidin-3-yl)propanoate” includes a piperidine ring attached to a propanoate group . The compound has three hydrogen bond acceptors, no hydrogen bond donors, and four freely rotating bonds .Physical And Chemical Properties Analysis
“Methyl 3-(piperidin-3-yl)propanoate” has a density of 1.0±0.1 g/cm3, a boiling point of 240.6±23.0 °C at 760 mmHg, and a flash point of 88.9±11.9 °C . It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 171.6±3.0 cm3 .Scientific Research Applications
Pharmaceutical Industry
“Methyl 3-(piperidin-3-yl)propanoate” is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Drug Discovery
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine derivatives, including "Methyl 3-(piperidin-3-yl)propanoate" . These compounds are being studied for their potential therapeutic effects .
Organic Chemistry
“Methyl 3-(piperidin-3-yl)propanoate” is used in organic chemistry for the synthesis of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Activity Studies
Piperidine derivatives, including “Methyl 3-(piperidin-3-yl)propanoate”, are often studied for their biological activity . These studies help in understanding the pharmacological potential of these compounds .
Chemical Reactions
“Methyl 3-(piperidin-3-yl)propanoate” is used in various chemical reactions . For example, it has been used in reactions involving N,N-dimethylformamide and potassium carbonate .
Crystallography
“Methyl 3-(piperidin-3-yl)propanoate” is also used in crystallography . Crystallographic data of this compound can be collected using techniques like diffractometry .
Safety and Hazards
Future Directions
Piperidine derivatives, including “Methyl 3-(piperidin-3-yl)propanoate”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving synthesis methods and exploring the pharmacological applications of these compounds .
Mechanism of Action
Target of Action
The primary targets of Methyl 3-(piperidin-3-yl)propanoate are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound .
Mode of Action
Other piperidine derivatives have been shown to interact with various receptors and enzymes, influencing cellular processes
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-(piperidin-3-yl)propanoate is currently unavailable . The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.
Result of Action
Based on its structure, it may have potential interactions with various cellular targets, but these effects would need to be confirmed through experimental studies .
properties
IUPAC Name |
methyl 3-piperidin-3-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCAJSGDZGKOBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperidin-3-yl)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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